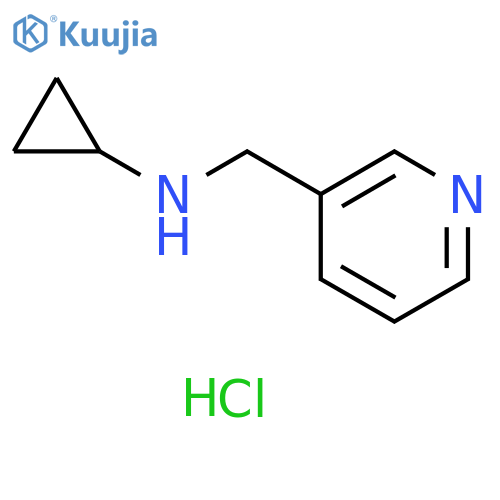Cas no 1609395-59-6 (N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)

1609395-59-6 structure
商品名:N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride
CAS番号:1609395-59-6
MF:C9H13ClN2
メガワット:184.665920972824
MDL:MFCD13194008
CID:4608150
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride
-
- MDL: MFCD13194008
- インチ: 1S/C9H12N2.ClH/c1-2-8(6-10-5-1)7-11-9-3-4-9;/h1-2,5-6,9,11H,3-4,7H2;1H
- InChIKey: PEOCADSFXMBKCG-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN=CC=C1)NC1CC1.Cl
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB218597-1 g |
N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride; 95% |
1609395-59-6 | 1g |
€217.60 | 2023-02-05 | ||
| eNovation Chemicals LLC | Y1250090-1g |
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride |
1609395-59-6 | 95% | 1g |
$165 | 2024-06-06 | |
| A2B Chem LLC | AI88573-5g |
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride |
1609395-59-6 | 95% | 5g |
$318.00 | 2024-04-20 | |
| abcr | AB218597-5g |
N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride, 95%; . |
1609395-59-6 | 95% | 5g |
€552.30 | 2025-02-17 | |
| 1PlusChem | 1P00J28T-5g |
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride |
1609395-59-6 | 95% | 5g |
$318.00 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1250090-1g |
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride |
1609395-59-6 | 95% | 1g |
$165 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1250090-5g |
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride |
1609395-59-6 | 95% | 5g |
$475 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1250090-1g |
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride |
1609395-59-6 | 95% | 1g |
$165 | 2025-02-27 | |
| abcr | AB218597-5 g |
N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride; 95% |
1609395-59-6 | 5g |
€723.20 | 2023-02-05 | ||
| eNovation Chemicals LLC | Y1250090-5g |
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride |
1609395-59-6 | 95% | 5g |
$475 | 2024-06-06 |
N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1609395-59-6 (N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride) 関連製品
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1609395-59-6)N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride

清らかである:99%
はかる:5g
価格 ($):349.0